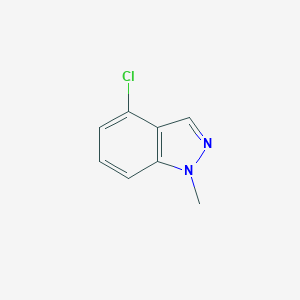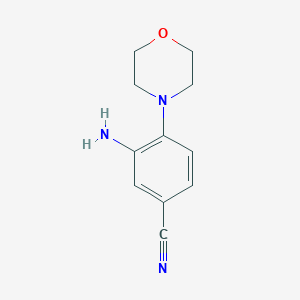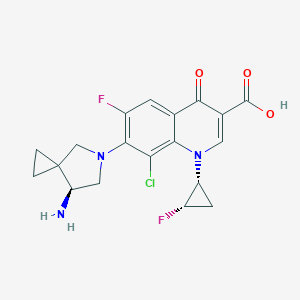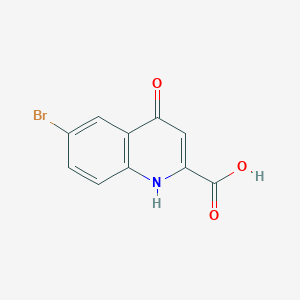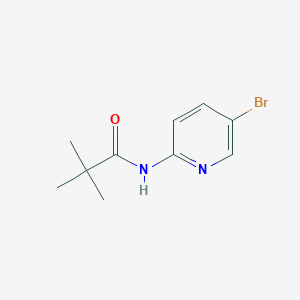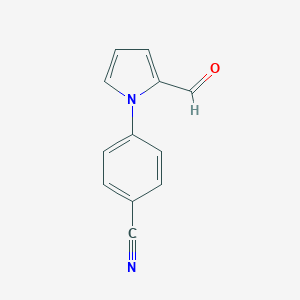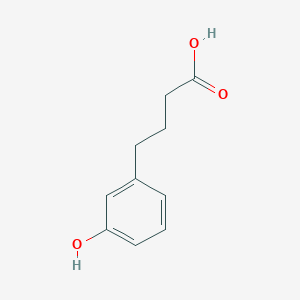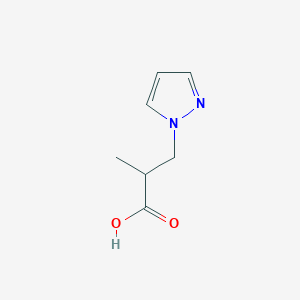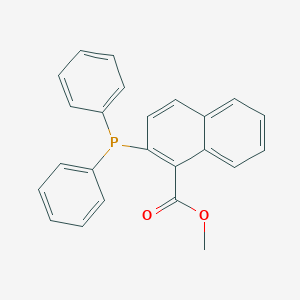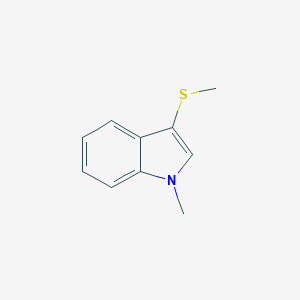
1-methyl-3-(methylthio)-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-3-(methylthio)-1H-indole, also known as 1-MMI, is a synthetic indole derivative that has been widely studied for its potential applications in scientific research. This chemical compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
科学研究应用
1-methyl-3-(methylthio)-1H-indole has been used in a variety of scientific research applications, including studies of the central nervous system, cancer, and inflammation. One of the most promising areas of research for this compound is in the field of neuroscience, where it has been shown to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 1-methyl-3-(methylthio)-1H-indole has been studied for its ability to inhibit the growth of cancer cells and to reduce inflammation in the body.
作用机制
The mechanism of action of 1-methyl-3-(methylthio)-1H-indole is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. Specifically, this compound has been shown to interact with the serotonin receptor 5-HT2A, which is involved in the regulation of mood, cognition, and perception. Additionally, 1-methyl-3-(methylthio)-1H-indole has been shown to inhibit the activity of certain enzymes involved in the production of inflammatory molecules.
生化和生理效应
Studies have shown that 1-methyl-3-(methylthio)-1H-indole has a variety of biochemical and physiological effects. For example, this compound has been shown to increase the levels of certain neurotransmitters in the brain, including serotonin and dopamine. Additionally, 1-methyl-3-(methylthio)-1H-indole has been shown to reduce the production of inflammatory molecules such as prostaglandins and cytokines. These effects suggest that this compound may have potential as a treatment for a variety of neurological and inflammatory disorders.
实验室实验的优点和局限性
One of the main advantages of using 1-methyl-3-(methylthio)-1H-indole in lab experiments is its ability to selectively target specific signaling pathways in the body. Additionally, this compound is relatively easy to synthesize and purify, making it a cost-effective tool for scientific research. However, there are also limitations to using 1-methyl-3-(methylthio)-1H-indole in lab experiments. For example, this compound has a relatively short half-life in the body, which may limit its effectiveness as a therapeutic agent.
未来方向
There are many potential future directions for research on 1-methyl-3-(methylthio)-1H-indole. One area of interest is in the development of new therapeutic agents for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound may have potential as a treatment for other neurological disorders such as depression and anxiety. Finally, further research is needed to fully understand the mechanism of action of 1-methyl-3-(methylthio)-1H-indole and to identify other potential applications for this compound in scientific research.
合成方法
The synthesis method of 1-methyl-3-(methylthio)-1H-indole involves the reaction of indole-3-acetaldehyde with methylthiolate in the presence of a base catalyst. This process is typically carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The resulting product is a yellow crystalline solid, which can be purified through recrystallization or chromatography.
属性
CAS 编号 |
116442-14-9 |
|---|---|
产品名称 |
1-methyl-3-(methylthio)-1H-indole |
分子式 |
C10H11NS |
分子量 |
177.27 g/mol |
IUPAC 名称 |
1-methyl-3-methylsulfanylindole |
InChI |
InChI=1S/C10H11NS/c1-11-7-10(12-2)8-5-3-4-6-9(8)11/h3-7H,1-2H3 |
InChI 键 |
LRPYKXTWLJNQFQ-UHFFFAOYSA-N |
SMILES |
CN1C=C(C2=CC=CC=C21)SC |
规范 SMILES |
CN1C=C(C2=CC=CC=C21)SC |
同义词 |
1-METHYL-3-(METHYLTHIO)-1H-INDOLE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



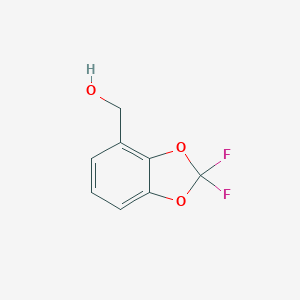
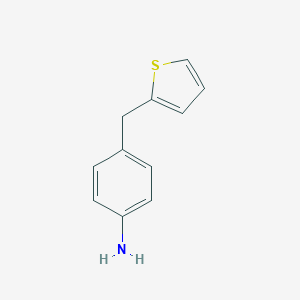
![N-[[4-(trifluoromethyl)phenyl]methyl]-Formamide](/img/structure/B179959.png)
